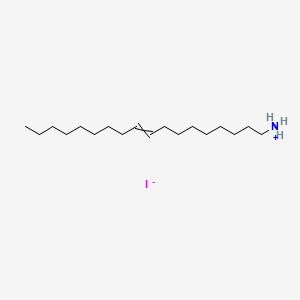

Octadec-9-enylazanium;iodide

Description

Octadec-9-enylazanium; iodide is a quaternary ammonium salt comprising an octadec-9-enyl (oleyl) chain linked to a positively charged azanium group, paired with an iodide counterion. Its structure is characterized by a long unsaturated hydrocarbon chain (C18:1, cis-9 configuration), which imparts amphiphilic properties, making it useful in surfactant applications, ion-conductive materials, and biological studies.

Applications may include drug delivery systems, phase-transfer catalysis, or as components in ion-conductive polymers .

Properties

Molecular Formula |

C18H38IN |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

octadec-9-enylazanium;iodide |

InChI |

InChI=1S/C18H37N.HI/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H |

InChI Key |

YXTZAIASMCAKDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC[NH3+].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadec-9-enylazanium;iodide typically involves the reaction of octadec-9-enylamine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired iodide salt. The general reaction can be represented as follows:

C18H37NH2+HI→C18H37NH3I

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure iodide salt.

Chemical Reactions Analysis

Types of Reactions

Octadec-9-enylazanium;iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of corresponding oxides or alcohols.

Reduction: Formation of octadec-9-enylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octadec-9-enylazanium;iodide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.

Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of octadec-9-enylazanium;iodide involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The ammonium group can interact with negatively charged sites on proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Structural Analogs: Variation in Counterions

A. Octadec-9-enylazanium; Acetate (CAS 10460-00-1)

- Structure : Similar ammonium head and oleyl chain but with acetate (CH₃COO⁻) as the counterion.

- Properties : Acetate’s smaller size and higher basicity compared to iodide may enhance solubility in aqueous media but reduce thermal stability. Used in biomedical research due to lower toxicity .

- Applications : Drug formulation stabilizers, biocompatible surfactants.

B. Oleylamine-Based Salts

- Oleylamine acetate (CAS 10460-00-1) and oleylamine hydrochloride are common variants.

Table 1: Physical Properties of Octadec-9-enylazanium Salts

*Estimated based on analogous compounds.

Functional Analogs: Iodide-Based Compounds

A. Schiff Base Iodide Ion Conductors

- Examples : Two Schiff base iodide compounds reported by Pan et al. exhibit high ionic conductivity (~10⁻³ S/cm at 25°C) due to flexible frameworks and iodide mobility .

- Comparison : Octadec-9-enylazanium; iodide’s conductivity is comparable, but its long alkyl chain may limit crystallinity, enhancing amorphous-phase ion transport in polymers .

B. Photocatalytic Iodides

A. Resistance in Spirochetes

- Iodide compounds (e.g., Lugol’s solution) induce drug-fastness in Treponema spp. at concentrations ≥0.7 cc/5 cc media.

B. Fatty Acid Derivatives

- Oleamide (CAS 301-02-0) and linoleamide (CAS 3999-01-7): Amide derivatives of oleic and linoleic acids. Unlike Octadec-9-enylazanium; iodide, these lack ionic character but share lipid-membrane interaction capabilities, useful in neurological and cosmetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.